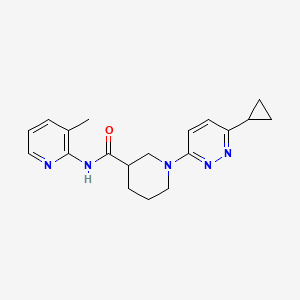

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-13-4-2-10-20-18(13)21-19(25)15-5-3-11-24(12-15)17-9-8-16(22-23-17)14-6-7-14/h2,4,8-10,14-15H,3,5-7,11-12H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEPXGBWCVLXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinyl intermediate: This could involve the cyclization of a suitable precursor to form the pyridazine ring.

Coupling with the piperidine derivative: The pyridazinyl intermediate is then coupled with a piperidine derivative under conditions that promote amide bond formation.

Introduction of the cyclopropyl and methyl groups: These groups are introduced through selective alkylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

Use of catalysts: Catalysts such as palladium or copper may be used to facilitate coupling reactions.

Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to improve efficiency.

Purification techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or the piperidine ring.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is its role as an inhibitor of specific enzymes, particularly those involved in neurotransmitter metabolism.

- Monoamine Oxidase (MAO) Inhibition : Research indicates that compounds with similar structures exhibit potent inhibition of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. For instance, a related compound demonstrated an IC50 value of 0.013 µM against MAO-B, suggesting a strong potential for treating these conditions.

| Compound | Target Enzyme | IC50 (µM) | Notes |

|---|---|---|---|

| Similar Compound | MAO-B | 0.013 | High selectivity for MAO-B over MAO-A |

| 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide | TBD | TBD | Further studies required |

Anticancer Properties

The compound has shown promise in anticancer research as well. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : A related derivative indicated low cytotoxicity with an IC50 value of 120.6 µM against L929 fibroblast cells, suggesting a favorable therapeutic index for further development.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| L929 Fibroblast Cells | 120.6 | Indicates low toxicity |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from SAR studies:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Cyclopropyl | Moderate | TBD | Enhances lipophilicity |

| Pyridin-3-yl | High | TBD | Critical for MAO-B inhibition |

| Piperidine | Essential | - | Provides structural stability |

Neuroprotective Effects

A study focusing on neuroprotective effects demonstrated that the compound could potentially mitigate neuronal cell death induced by oxidative stress.

- Findings : The compound exhibited protective effects in neuronal cell cultures exposed to neurotoxic agents.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound, with findings suggesting effectiveness against certain bacterial strains.

- Case Study : A related compound showed significant antimicrobial activity with minimum inhibitory concentrations (MIC) lower than 10 µg/mL against specific pathogens.

Conclusion and Future Directions

The compound 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide presents a range of promising applications in medicinal chemistry, particularly in enzyme inhibition and anticancer research. Continued exploration through structured SAR studies and clinical trials will be essential to fully elucidate its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may:

Bind to specific receptors: Interacting with proteins or enzymes to modulate their activity.

Inhibit or activate enzymes: Affecting metabolic pathways or signaling cascades.

Alter gene expression: Influencing the transcription or translation of specific genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide, a comparison is made with the closely related compound 1-(6-cyclopropylpyridazin-3-yl)-N-(3,3-diphenylpropyl)piperidine-4-carboxamide (CAS: 2097917-07-0, ).

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound | Reference Compound (CAS 2097917-07-0) |

|---|---|---|

| Molecular Formula | C₁₉H₂₂N₄O | C₂₈H₃₂N₄O |

| Molecular Weight (g/mol) | 322.41 | 440.58 |

| Key Substituents | - 3-Methylpyridin-2-yl group - Piperidine-3-carboxamide |

- 3,3-Diphenylpropyl group - Piperidine-4-carboxamide |

| Potential Pharmacokinetic Impact | - Moderate lipophilicity due to pyridine - Compact size for membrane permeation |

- High lipophilicity (diphenyl group) - Bulkier structure may limit bioavailability |

Key Differences and Implications:

Substituent Effects :

- The 3-methylpyridin-2-yl group in the target compound introduces a smaller aromatic system compared to the 3,3-diphenylpropyl group in the reference compound. This difference likely reduces steric hindrance and improves solubility .

- The piperidine-3-carboxamide vs. piperidine-4-carboxamide positional isomerism may alter binding conformations in biological targets. For example, the 3-carboxamide position could allow better alignment with catalytic pockets in kinases or receptors.

In contrast, the target compound’s pyridine moiety balances hydrophilicity and lipophilicity, which may enhance oral bioavailability .

Synthetic Complexity :

- The reference compound’s diphenylpropyl group requires multi-step synthesis for installation, whereas the target compound’s simpler 3-methylpyridine group streamlines production.

Research Findings and Hypotheses

While direct experimental data for the target compound are unavailable, insights can be extrapolated from the reference compound (CAS 2097917-07-0):

- Kinase Inhibition: Piperidine-carboxamide derivatives are known to interact with ATP-binding sites in kinases. The cyclopropylpyridazine core in both compounds may stabilize hydrophobic interactions, but the target compound’s smaller size could favor selectivity for specific kinase isoforms .

- Metabolic Stability : The cyclopropyl group in both compounds likely reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life. However, the diphenylpropyl group in the reference compound may increase susceptibility to phase II conjugation (e.g., glucuronidation).

Biological Activity

1-(6-Cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 344.4 g/mol. The compound features a piperidine ring, a pyridazine moiety, and a cyclopropyl group, which contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O2 |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide |

| InChI Key | WEJCIXAMJIFXHP-UHFFFAOYSA-N |

The biological activity of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways. Its structural components enhance binding affinity and specificity towards these targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown efficacy against resistant strains of Candida auris, which is known for causing severe infections in immunocompromised patients. The mechanism involves disrupting the plasma membrane integrity of the pathogen, leading to cell death through apoptosis and cell cycle arrest .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research has demonstrated that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve modulation of apoptotic pathways, potentially through the activation of caspases and inhibition of anti-apoptotic proteins .

Pharmacological Studies

Pharmacological assessments reveal that the compound interacts with several receptors, including those involved in neuropharmacology. It has been investigated for potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier effectively.

Case Studies

- Antifungal Efficacy : A study tested several derivatives against C. auris, revealing minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL, indicating strong antifungal activity .

- Antitumor Effects : In vitro studies on various cancer cell lines showed that the compound induced significant tumor cell death at low micromolar concentrations, highlighting its potential as a lead compound in cancer therapy .

Comparative Analysis

The biological activity of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide can be compared with other related compounds:

Q & A

Q. What is the recommended synthetic pathway for 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

- Step 1 : Formation of the pyridazine core via cyclization of appropriate precursors (e.g., hydrazine derivatives with diketones).

- Step 2 : Introduction of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions under palladium catalysis .

- Step 3 : Piperidine-3-carboxamide formation using coupling agents like HATU or EDCI with 3-methylpyridin-2-amine .

- Critical Conditions :

- Temperature control (<60°C) to prevent decomposition of sensitive intermediates.

- Use of anhydrous solvents (e.g., DMF or THF) to avoid side reactions.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, characteristic shifts for the cyclopropyl group appear at δ 0.5–1.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% recommended for biological assays) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS) validates molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different assay systems for this compound?

- Methodological Answer :

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays (e.g., MTT in cancer cell lines) to distinguish direct target effects from off-target mechanisms .

- Structural Analysis : Use X-ray crystallography or cryo-EM to verify binding modes if activity varies between recombinant proteins and cellular environments .

- Dose-Response Curves : Ensure consistent IC50/EC50 measurements across platforms to rule out assay-specific artifacts .

Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR) in enzyme inhibition studies?

- Methodological Answer :

- Core Modifications : Replace the cyclopropyl group with other small rings (e.g., cyclobutyl or oxetane) to assess steric effects .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridazine ring to enhance binding affinity to hydrophobic enzyme pockets .

- Bioisosteric Replacement : Substitute the piperidine ring with azetidine or morpholine to evaluate conformational flexibility .

- Analytical Validation : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with predicted high binding scores .

Q. How can in silico methods be integrated with experimental data to predict the compound’s binding affinity to target enzymes?

- Methodological Answer :

- Docking Simulations : Perform ensemble docking against crystal structures of related enzymes (e.g., kinases or proteases) to identify potential binding poses .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability of predicted binding modes .

- Free Energy Calculations : Use MM-GBSA or FEP+ to estimate ΔGbinding and correlate with experimental IC50 values .

Q. What are the critical considerations for ensuring chemical stability during storage and handling under varying environmental conditions?

- Methodological Answer :

- Storage Conditions : Store at -20°C in inert atmospheres (argon) to prevent oxidation of the cyclopropyl group .

- pH Sensitivity : Avoid aqueous solutions with pH <5 or >9, as the amide bond may hydrolyze .

- Light Exposure : Protect from UV light using amber vials to prevent photodegradation of the pyridazine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.